molecular formula C22H20BrClN6O B11525682 N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine

N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine

Cat. No.: B11525682
M. Wt: 499.8 g/mol
InChI Key: MQRKMTWRLUWREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with various functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Functional Group Introduction:

    Piperazine Ring Formation: The piperazine ring can be introduced through a condensation reaction with appropriate diamines.

    Propargyl Ether Formation: The prop-2-yn-1-yloxy group can be introduced through an etherification reaction using propargyl alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propargyl ether group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the bromophenyl or chlorophenyl groups, potentially leading to the formation of phenyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce new functional groups to the triazine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, triazine derivatives are often explored for their potential as therapeutic agents. This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In the industrial sector, triazine derivatives are used in the production of herbicides, dyes, and polymers. This compound’s unique functional groups may make it suitable for similar applications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine would depend on its specific interactions with molecular targets. Typically, triazine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromophenyl and chlorophenyl groups may enhance its binding affinity to certain targets, while the piperazine ring may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine
  • N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethoxy-1,3,5-triazin-2-amine
  • N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-butoxy-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine lies in its specific functional groups. The presence of the propargyl ether group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity. This unique structure may offer advantages in specific applications, such as enhanced binding to molecular targets or improved solubility.

Properties

Molecular Formula

C22H20BrClN6O

Molecular Weight

499.8 g/mol

IUPAC Name

N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-prop-2-ynoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H20BrClN6O/c1-2-14-31-22-27-20(25-18-8-6-16(23)7-9-18)26-21(28-22)30-12-10-29(11-13-30)19-5-3-4-17(24)15-19/h1,3-9,15H,10-14H2,(H,25,26,27,28)

InChI Key

MQRKMTWRLUWREH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.